

# Phenyl(1H-pyrrol-3-yl)methanone: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: *phenyl(1H-pyrrol-3-yl)methanone*

Cat. No.: *B1586747*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Phenyl(1H-pyrrol-3-yl)methanone**, a key heterocyclic compound. This document summarizes its chemical properties, synthesis, and known biological activities, with a focus on presenting clear, actionable data for researchers in drug discovery and development.

## Core Chemical and Physical Properties

**Phenyl(1H-pyrrol-3-yl)methanone**, also known as 3-benzoylpyrrole, is a solid compound with the molecular formula  $C_{11}H_9NO$ . It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including isomers of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO	CymitQuimica
Molecular Weight	171.199 g/mol	CymitQuimica
CAS Number	7126-41-2	Sigma-Aldrich
IUPAC Name	Phenyl(1H-pyrrol-3-yl)methanone	Sigma-Aldrich
Physical Form	Solid	CymitQuimica
Purity	Typically ≥95%	CymitQuimica
InChI Key	DSNSKSWTLGZGAN-UHFFFAOYSA-N	Sigma-Aldrich

## Synthesis and Experimental Protocols

The synthesis of **phenyl(1H-pyrrol-3-yl)methanone** and its derivatives is of significant interest in medicinal chemistry. Several synthetic routes have been reported, with the Van Leusen reaction being a prominent method for constructing the pyrrole ring.

### One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

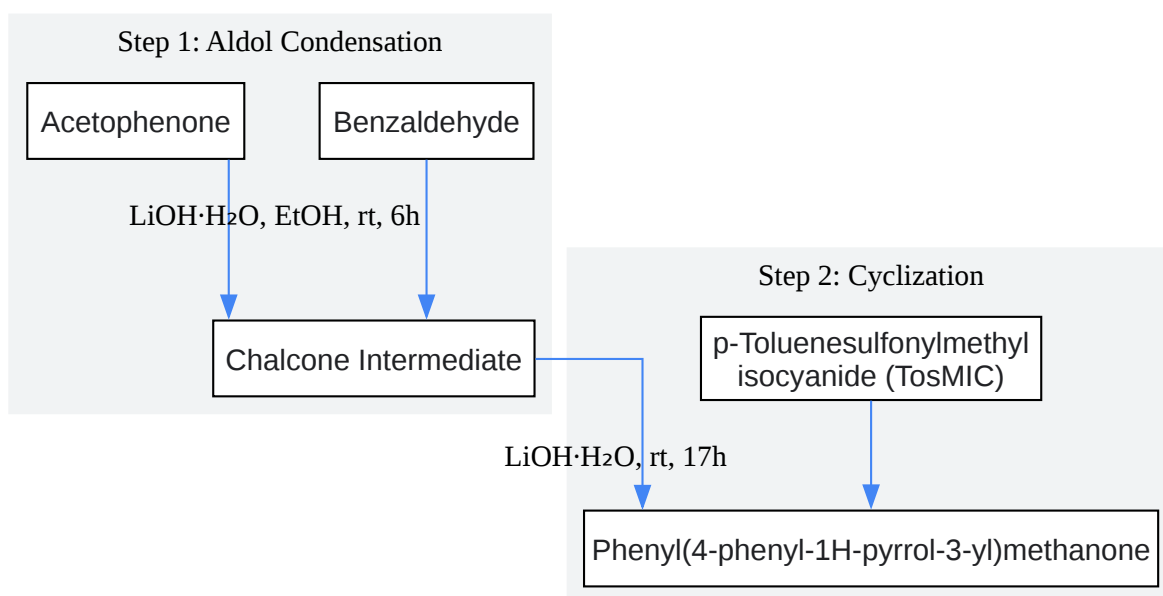
A one-pot reaction for a closely related derivative, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, has been described, which involves an initial aldol condensation followed by a cyclization reaction with p-toluenesulfonylmethyl isocyanide (TosMIC).

#### Experimental Protocol:

- Aldol Condensation:** Acetophenone and benzaldehyde are reacted in the presence of lithium hydroxide monohydrate (LiOH·H<sub>2</sub>O) in absolute ethanol at room temperature for 6 hours to form the chalcone intermediate.
- Cyclization:** Additional LiOH·H<sub>2</sub>O and p-toluenesulfonylmethyl isocyanide (TosMIC) are added to the reaction mixture, which is then stirred at room temperature for 17 hours.

- Purification: The resulting precipitate is purified by silica gel flash column chromatography using a mixture of n-hexane and ethyl acetate (4:1 v/v) to yield phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

This reaction pathway provides a straightforward method for accessing 3-benzoylpyrrole derivatives.



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**Figure 1:** One-pot synthesis of a 3-benzoylpyrrole derivative.

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of **Phenyl(1H-pyrrol-3-yl)methanone** and its derivatives. Below is a summary of the reported NMR data for phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.

Data Type	Chemical Shifts ( $\delta$ ) and Coupling Constants (J)
$^1\text{H}$ -NMR (500 MHz, DMSO- $d_6$ )	11.63 (brs, 1H), 7.73 (d, J = 7.5 Hz, 2H), 7.58–7.53 (m, 1H), 7.48–7.43 (m, 2H), 7.38–7.35 (m, 2H), 7.27–7.21 (m, 3H), 7.18–7.14 (m, 1H), 7.09–7.07 (m, 1H)
$^{13}\text{C}$ -NMR (126 MHz, DMSO- $d_6$ )	190.3, 139.9, 135.2, 131.5, 128.9, 128.34, 128.1, 128.1, 127.7, 125.6, 125.5, 120.5, 119.6

## Biological Activities and Therapeutic Potential

Pyrrole-containing compounds exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Derivatives of **Phenyl(1H-pyrrol-3-yl)methanone** have been investigated for various therapeutic applications.

### Anti-inflammatory and Antioxidant Activity

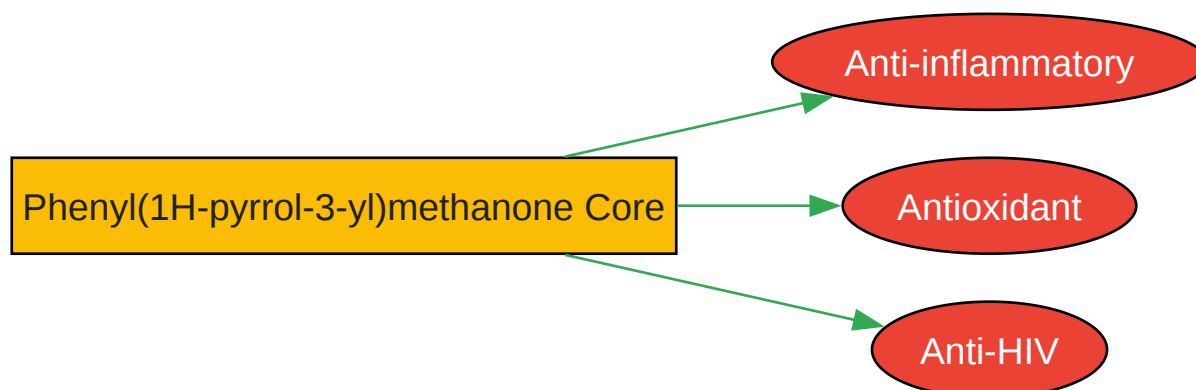
The pyrrole nucleus is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that derivatives of **phenyl(1H-pyrrol-3-yl)methanone** possess antioxidant and anti-lipoxygenase (LOX) potential, suggesting their utility in combating inflammatory conditions. The development of hybrid molecules incorporating the 3-benzoylpyrrole core with other pharmacophores, such as cinnamic acid, has been explored to create multifunctional anti-inflammatory agents.

### Anti-HIV Activity

Novel pyrazole derivatives synthesized from 3-benzoylbenzofurans, which share a similar benzoyl-heterocycle motif, have demonstrated potent anti-HIV activity. These compounds have been shown to inhibit HIV entry and also act as non-nucleotide reverse transcriptase inhibitors (NNRTIs). This suggests that the broader class of benzoyl-heterocycles, including **Phenyl(1H-pyrrol-3-yl)methanone** derivatives, could be promising leads for the development of new antiretroviral agents.

While specific quantitative biological data such as  $\text{IC}_{50}$  or  $K_i$  values for the parent **Phenyl(1H-pyrrol-3-yl)methanone** are not extensively reported in the public domain, the consistent

biological activity observed in its derivatives underscores the importance of this chemical scaffold in medicinal chemistry.



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**Figure 2:** Biological activities of **Phenyl(1H-pyrrol-3-yl)methanone** derivatives.

## Conclusion

**Phenyl(1H-pyrrol-3-yl)methanone** is a valuable heterocyclic building block with significant potential in drug discovery and development. Its versatile synthesis and the diverse biological activities of its derivatives, particularly in the areas of inflammation and virology, make it a compelling target for further investigation. Future research should focus on the synthesis of a broader range of derivatives and the comprehensive in vitro and in vivo evaluation of their biological activities to fully elucidate their therapeutic potential. The detailed experimental protocols and structured data presented in this guide are intended to facilitate these research endeavors.

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